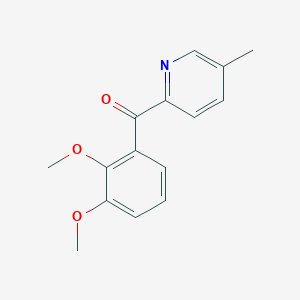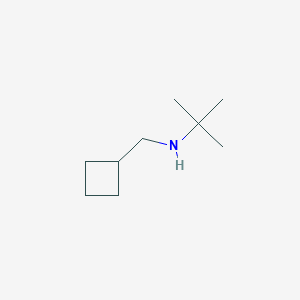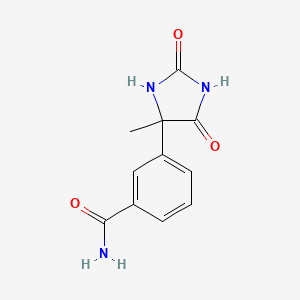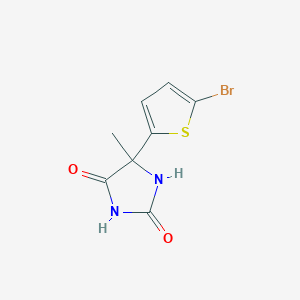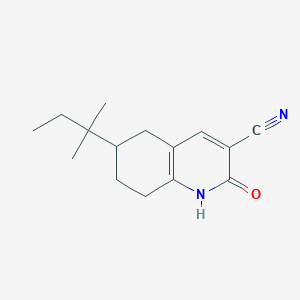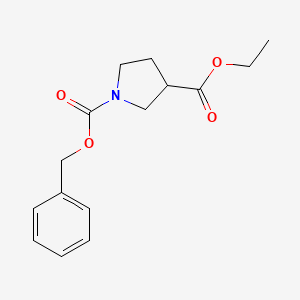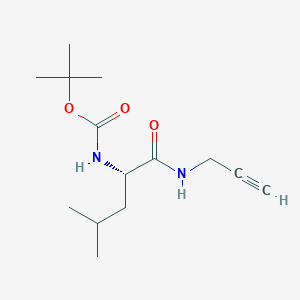![molecular formula C14H21NO2 B1463365 1-[(4-乙氧基苯基)甲基]哌啶-3-醇 CAS No. 414890-60-1](/img/structure/B1463365.png)
1-[(4-乙氧基苯基)甲基]哌啶-3-醇
描述
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol”. Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
抗癌应用
哌啶衍生物,包括“1-[(4-乙氧基苯基)甲基]哌啶-3-醇”,正在以不同的方式用作抗癌剂 。它们在抑制癌细胞生长方面显示出良好的效果,可以进一步探索用于肿瘤学治疗的潜在应用。
抗病毒应用
哌啶类化合物也已用于抗病毒药物的开发 。它们有可能抑制病毒的复制,为治疗各种病毒性疾病提供了有希望的途径。
抗疟疾应用
已经发现哌啶核具有抗疟疾特性 。因此,“1-[(4-乙氧基苯基)甲基]哌啶-3-醇”有可能用于开发新的抗疟疾药物。
抗菌应用
哌啶衍生物已被用作抗菌剂 。它们有可能抑制有害微生物的生长,使它们在治疗各种细菌和真菌感染方面发挥作用。
镇痛应用
哌啶衍生物已被用作镇痛剂 。它们有可能帮助控制疼痛,为各种疼痛状况提供潜在的治疗选择。
抗炎应用
哌啶类化合物已被用于抗炎药物的开发 。它们有可能帮助控制炎症,为各种炎症性疾病提供潜在的治疗选择。
抗精神病应用
哌啶衍生物已被用作抗精神病剂 。它们有可能帮助控制各种精神疾病的症状,为精神分裂症和双相情感障碍等疾病提供潜在的治疗选择。
作用机制
Target of Action
It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
It is known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other derivatives . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters . Moreover, the resulting piperidinol can undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
生化分析
Biochemical Properties
1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to an accumulation of neurotransmitters and subsequent physiological effects. Additionally, 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol may bind to specific receptors or proteins, altering their function and influencing cellular processes.
Cellular Effects
The effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol can affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of enzymes such as cholinesterase, resulting in increased levels of acetylcholine . Additionally, 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted . The effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol on metabolic flux and metabolite levels are important considerations in understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which influences its localization and accumulation in specific tissues . The distribution of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol within the body can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production.
属性
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-7-5-12(6-8-14)10-15-9-3-4-13(16)11-15/h5-8,13,16H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQYUGBOFRICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



